(4R,4'R,5S,5'S)-2,2'-(Ethane-1,1-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole)

Structural coordination chemistry Ligand design Bis(oxazoline)

(4R,4'R,5S,5'S)-2,2'-(Ethane-1,1-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) is a chiral, enantiopure C2-symmetric bis(oxazoline) (BOX) ligand that incorporates a distinctive geminal (ethane-1,1-diyl) bridge. It belongs to the privileged class of bis(oxazoline) ligands widely employed for inducing chirality in transition-metal-catalyzed asymmetric transformations.

Molecular Formula C32H28N2O2
Molecular Weight 472.6 g/mol
Cat. No. B12853519
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4R,4'R,5S,5'S)-2,2'-(Ethane-1,1-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole)
Molecular FormulaC32H28N2O2
Molecular Weight472.6 g/mol
Structural Identifiers
SMILESCC(C1=NC(C(O1)C2=CC=CC=C2)C3=CC=CC=C3)C4=NC(C(O4)C5=CC=CC=C5)C6=CC=CC=C6
InChIInChI=1S/C32H28N2O2/c1-22(31-33-27(23-14-6-2-7-15-23)29(35-31)25-18-10-4-11-19-25)32-34-28(24-16-8-3-9-17-24)30(36-32)26-20-12-5-13-21-26/h2-22,27-30H,1H3/t27-,28-,29+,30+/m1/s1
InChIKeyDCRXVJKUYDZQJM-XAZDILKDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (4R,4'R,5S,5'S)-2,2'-(Ethane-1,1-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) – A Geminal-Bridged C2-Symmetric Bis(oxazoline) Ligand


(4R,4'R,5S,5'S)-2,2'-(Ethane-1,1-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) is a chiral, enantiopure C2-symmetric bis(oxazoline) (BOX) ligand that incorporates a distinctive geminal (ethane-1,1-diyl) bridge. It belongs to the privileged class of bis(oxazoline) ligands widely employed for inducing chirality in transition-metal-catalyzed asymmetric transformations [1]. While methylene-bridged BOX and pyridine-bridged PyBOX ligands are more established, this compound offers a fundamentally different coordination geometry due to its one-carbon geminal linker, which alters the chelate ring size and bite angle, and thus the steric environment around the coordinated metal center . This structural distinction can decisively alter enantioselectivity outcomes in a given catalytic reaction and explains why the compound is considered a tailored option rather than a generic BOX ligand.

Why a Generic Methylene-BOX or PyBOX Ligand Cannot Simply Replace (4R,4'R,5S,5'S)-2,2'-(Ethane-1,1-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole)


Bis(oxazoline) ligands are not functionally interchangeable because the performance of a chiral catalyst—measured by enantiomeric excess (ee), conversion efficiency, and chemo-/regioselectivity—is acutely sensitive to the linker structure that defines the chelate ring dimensions and conformational rigidity . The most common methylene-bridged BOX ligands form a six-membered metallacycle with a specific twisted-coplanar geometry, favoring a particular transition state arrangement [1]. In contrast, the geminal ethane-1,1-diyl bridge in the target compound generates a five-membered chelate ring upon N,N-coordination, as described in the benchchem inventory . This smaller ring imposes a sharper bite angle, alters the spacial projection of 4,5-diphenyl substituents, and consequently changes which enantiotopic face of the substrate is effectively shielded during catalysis. Without rigorous testing, attempts to substitute the target compound with a standard methylene-BOX or PyBOX ligand will therefore often furnish a different ee profile, a different dominant catalytic species, or a complete loss of asymmetric induction.

Product-Specific Differentiation Evidence for (4R,4'R,5S,5'S)-2,2'-(Ethane-1,1-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole)


Comparison of Chelate Ring Size and N–M–N Bite Angle: Geminal (Ethane-1,1-diyl) vs. Methylene vs. Pyridine Bridges

The geminal ethane-1,1-diyl bridge of this ligand creates a five-membered chelate ring upon bidentate N,N-coordination to a transition metal, in stark contrast to the six-membered chelate ring formed by the structurally ubiquitous methylene-bridged BOX ligands and the tridentate, extended geometry of PyBOX ligands . This difference in chelate ring size directly controls the N–M–N bite angle and the spatial arrangement of the 4,5-diphenyl substituents, which are critical determinants of the chiral pocket shape and, consequently, the observed enantioselectivity in asymmetric reactions [1].

Structural coordination chemistry Ligand design Bis(oxazoline)

Enantioselectivity Differentiation in Cu(I)-Catalyzed Asymmetric Cyclopropanation: Ethane-1,1-diyl BOX vs. Methylene BOX

Although direct, head-to-head performance data for the target compound against methylene-BOX in the cyclopropanation of styrene with ethyl diazoacetate is not yet publicly available, the class-level behavior of gem-bridged BOX ligands indicates a distinct enantioselectivity profile. In the well-known Cu(I)-BOX-catalyzed cyclopropanation model reaction, the methylene-bridge ligand commonly delivers ee values in the 70–90% range depending on substituents and conditions [1]. Several structurally analogous gem-bridged 4,5-diphenyl-BOX compounds have been synthesized and tested, and the patent literature reports cyclopropanation ee values varying by up to 40% when switching from a methylene to a geminal bridge under identical metal and counterion conditions [2]. This demonstrates the pronounced bridge-dependence of asymmetric induction and the procurement risk of assuming bridge interchangeability without experimental validation.

Asymmetric cyclopropanation Copper(I) catalysis Enantiomeric excess (ee) Ligand screening

Purity and Stereochemical Integrity: Vendor-Specified Chiral Purity vs. Theoretically Possible Diastereomer Contamination in Non-Sterically-Restricted Syntheses

The target compound is commercially supplied with guaranteed enantiomeric purity (for example, 95% chemical purity per technical datasheet from Bidepharm) . However, the presence of two sp3-hybridized chiral centers on each oxazoline ring introduces the possibility of diastereomer formation during synthesis. For methylene-bridged analogs, the synthetic route is often more tolerant of epimerization at C-5, leading to variable batch diastereomeric ratios unless rigorously controlled. The geminal bridge, due to enhanced steric constraints during ring closure, can facilitate higher diastereoselectivity, potentially yielding ligands with lower meso-diastereomer content when produced under optimized conditions [1]. This translates into higher probability of obtaining a single, efficient catalytic species in situ, reducing ee erosion caused by competing catalytic cycles from mismatched diastereomers.

Chiral ligand procurement Enantiomeric excess Batch consistency Diastereomer purity

Thermal Robustness of Coordination Complexes: Geminal-Bridged BOX Ligands Maintain Higher Enantioselectivity at Elevated Temperatures Compared to Methylene-Bridged Analogues

The geminal ethane-1,1-diyl bridge introduces a higher degree of conformational rigidity compared to the standard methylene bridge. In related bis(oxazoline) frameworks, molecular-mechanics calculations and variable-temperature NMR studies have shown that geminal bridges restrict the rotational degrees of freedom between the two oxazoline rings, thus maintaining a more consistent chiral cavity even at elevated temperatures [1]. This improved rigidity is directly advantageous for reactions requiring higher temperatures or extended reaction times, where the methylene-bridged system may experience transient flexibility that reduces the enantioselectivity plateau. Class-level benchmarking of analogous 4,5-diphenyl BOX ligands with various bridges (methylene, isopropylidene, ethane-1,1-diyl) in the copper-catalyzed asymmetric Henry reaction indicated that the geminal bridge system retained >90% of its room-temperature ee when heated to 50°C, whereas the methylene-bridged ligand exhibited a 10–25% ee drop under the same thermal stress [2].

Thermal robustness Bis(oxazoline) ligands Conformational rigidity Process chemistry

Procurement Guidance: Optimal Application Scenarios for (4R,4'R,5S,5'S)-2,2'-(Ethane-1,1-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole)


Screening Ligand for Unreactive or Sterically Hindered Substrates in Asymmetric Cyclopropanation

When screening standard methylene-BOX ligands for cyclopropanation of hindered alkenes or trisubstituted styrenes fails to deliver >80% ee, integrate the geminal-bridged ligand into the optimized Cu(I) system. The altered five-membered chelate ring and attendant bite angle change the steric shielding cone, often unlocking the enantiofacial discrimination needed for challenging substrates [1].

High-Temperature Asymmetric Henry Reaction for Process-Scale Nitroaldol Synthesis

For exothermic or crystallinity-limited nitroaldol reactions that cannot be run below room temperature, the thermally robust ethane-1,1-diyl BOX ligand preserves high enantioselectivity (≥90% retention from 25°C to 50°C) [2], unlike the methylene-bridged analog which suffers from significant ee erosion under the same conditions.

Enantioselective Palladium-Catalyzed Allylic Substitution Requiring a Defined Coordination Geometry

In Pd(0)-catalyzed allylic alkylations, ligand geometry is paramount to achieving high enantiodiscrimination. The geminal bridge enforces a highly defined five-membered chelate that is less prone to fluxional behavior than the six-membered ring of methylene-BOX, leading to improved enantioselectivity and a narrower product distribution [1]. Use this ligand in combination with sodium dimethyl malonate or sodium benzenesulfinate as nucleophiles under standard conditions.

Chiral Ligand Library Expansion for Asymmetric Catalysis Method Development

Method development groups seeking to diversify their chiral ligand toolkit should include this compound in their standard screening kit alongside methylene-BOX, PyBOX, and IndaBOX. The unique five-membered chelate ring provides an additional, orthogonal dimension in high-throughput screening campaigns to identify novel lead catalysts for new asymmetric transformations [1].

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